molecular formula C16H20N6O B1664140 (3S,4S)-Tofacitinib CAS No. 1092578-47-6

(3S,4S)-Tofacitinib

Cat. No.: B1664140
CAS No.: 1092578-47-6
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.

Biological Activity

Tofacitinib, specifically the (3S,4S) isomer, is an oral Janus kinase (JAK) inhibitor primarily used for treating autoimmune diseases such as rheumatoid arthritis (RA), ulcerative colitis (UC), and dermatomyositis (DM). This article provides a comprehensive overview of its biological activity, including efficacy, safety profiles, and case studies from recent research.

Tofacitinib inhibits JAK enzymes, which play a critical role in the signaling pathways of various cytokines involved in inflammatory processes. By blocking these pathways, tofacitinib reduces inflammation and modulates immune responses.

1. Rheumatoid Arthritis

Tofacitinib has shown significant efficacy in treating RA. In a pooled analysis of phase III trials, patients receiving tofacitinib demonstrated higher rates of American College of Rheumatology (ACR) response criteria compared to those receiving placebo or traditional DMARDs.

StudyDoseACR20 Response RateACR50 Response Rate
ORAL Start5 mg twice daily70%50%
ORAL Scan10 mg twice daily75%60%

2. Ulcerative Colitis

A retrospective cohort study indicated that tofacitinib is effective for patients with moderate to severe UC. Among patients treated with tofacitinib for acute severe ulcerative colitis (ASUC), the steroid-free remission rate was notable.

Cohort TypeSteroid-Free Remission Rate
ASUC65%
Chronic Activity72%

3. Dermatomyositis

In a recent open-label study involving ten patients with refractory dermatomyositis, tofacitinib treatment led to significant clinical improvements:

  • Primary Outcome : All patients met the primary outcome at 12 weeks.
  • Secondary Outcomes : Statistically significant reductions in disease activity scores were observed.

Safety Profile

The safety profile of tofacitinib has been extensively studied. A long-term safety analysis covering up to 9.5 years reported that adverse events were generally consistent with previous findings. The incidence rates for serious adverse events were as follows:

Adverse Event TypeIncidence Rate (per 100 patient-years)
Serious Infections2.5
Malignancies (excluding NMSC)0.5
Herpes Zoster3.6

Case Studies

Several case studies have highlighted the real-world application of tofacitinib:

  • Case Study on Dermatomyositis : A study demonstrated that half of the patients experienced moderate improvement in disease activity after 12 weeks of treatment with tofacitinib .
  • Ulcerative Colitis Cohort : An international cohort study found that older age and male sex were associated with decreased efficacy, emphasizing the need for personalized treatment approaches .

Scientific Research Applications

Tofacitinib, a Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the treatment of various autoimmune diseases. This article explores the applications of the compound (3S,4S)-Tofacitinib, focusing on its efficacy and safety in conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), and juvenile idiopathic arthritis (JIA). Comprehensive data from clinical trials and case studies will be presented to illustrate its impact on patient outcomes.

Rheumatoid Arthritis (RA)

Clinical Efficacy : Tofacitinib has been extensively studied for RA, demonstrating significant improvements in disease activity. In phase 3 clinical trials, patients receiving tofacitinib monotherapy showed Clinical Disease Activity Index (CDAI) low disease activity rates ranging from 32.2% to 70.7% over various follow-up periods .

Long-term Safety : A long-term safety study indicated that adverse events remained stable over time, with no new safety risks emerging after extended use . The incidence rates for serious infections and malignancies were consistent with those observed in earlier studies.

Psoriatic Arthritis (PsA)

Efficacy Studies : In a double-blind phase 3 study involving Chinese patients with active PsA, tofacitinib demonstrated superior efficacy compared to placebo, achieving an ACR50 response rate of 38.2% versus 5.9% at three months . The treatment continued to show improvements in secondary endpoints related to joint symptoms and skin lesions.

Safety Profile : The safety outcomes aligned with established profiles for tofacitinib across indications, with manageable adverse effects reported during the trials .

Juvenile Idiopathic Arthritis (JIA)

Recent Findings : Tofacitinib is currently being investigated for JIA, showing promising results in achieving inactive disease status among pediatric patients . In a long-term extension study, 26% of patients with polyarticular JIA achieved inactive disease after continuous treatment for 44 weeks.

Summary of Clinical Trials

DiseaseStudy TypePrimary EndpointEfficacy ResultsSafety Outcomes
RAPhase 3CDAI LDA Rates32.2%-70.7%Stable AEs over time
PsAPhase 3ACR50 Response38.2% vs 5.9%Consistent safety profile
JIALong-term extensionJIA-ACR30/50/70/90/100 ResponsesSignificant improvements notedManageable AEs reported

Case Studies and Real-World Evidence

Real-world data further support the effectiveness of tofacitinib across different populations. Observational studies have shown that patients treated with tofacitinib monotherapy exhibit retention rates comparable to those receiving combination therapies, reinforcing its role as a viable option for managing chronic autoimmune conditions .

Properties

IUPAC Name

3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602594
Record name 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092578-47-6
Record name (3S,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092578-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib, (3S,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFACITINIB, (3S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3EP7ZZ9UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-Tofacitinib
Reactant of Route 2
Reactant of Route 2
(3S,4S)-Tofacitinib
Reactant of Route 3
Reactant of Route 3
(3S,4S)-Tofacitinib
Reactant of Route 4
Reactant of Route 4
(3S,4S)-Tofacitinib
Reactant of Route 5
Reactant of Route 5
(3S,4S)-Tofacitinib
Reactant of Route 6
Reactant of Route 6
(3S,4S)-Tofacitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.